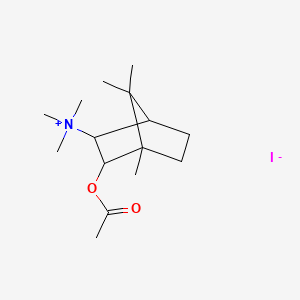

Dimethylaminobornyl acetate methiodide

Description

Historical Context of Bornane Derivatives in Medicinal Chemistry and Pharmacology

The use of bornane derivatives in medicine is rooted in the historical application of camphor (B46023) and its derivatives for various therapeutic purposes. Over time, the focus shifted from traditional remedies to the rational design of drugs based on the bornane scaffold. researchgate.net Boron-containing compounds, including those with a borane (B79455) substructure, have been investigated for a wide range of biological activities, such as antineoplastic, antiviral, and anti-inflammatory properties. semanticscholar.org The unique structural and electronic properties of boron have made it an intriguing element for medicinal chemists to incorporate into drug candidates. scribd.com Carboranes, which are clusters of boron and carbon atoms, have been particularly studied as bioisosteres for phenyl groups in drug design. scribd.com

Significance of Quaternary Ammonium (B1175870) Structures in Biological Systems

Quaternary ammonium compounds (QACs) are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.gov This cationic nature is crucial for their biological activity, as it allows them to interact with negatively charged components of biological membranes and proteins. nih.gov

QACs are ubiquitous in biological systems and have a wide array of applications, from being essential components of neurotransmitters like acetylcholine (B1216132) to their use as antiseptics, disinfectants, and muscle relaxants. nih.gov Their ability to disrupt cell membranes is the basis for their antimicrobial properties. nih.gov In pharmacology, the quaternary ammonium group is a key feature of many drugs that target the cholinergic system, which is involved in numerous physiological processes.

The interaction of QACs with biological targets is highly dependent on the nature of the four organic substituents on the nitrogen atom. The size, shape, and lipophilicity of these groups determine the compound's affinity and selectivity for specific receptors or enzymes.

Overview of Dimethylaminobornyl Acetate (B1210297) Methiodide within Cholinergic Ligand Research

Dimethylaminobornyl acetate methiodide stands as a notable example of a conformationally rigid analog of acetylcholine, synthesized to investigate the specific spatial arrangement required for interaction with cholinergic receptors. The research into such molecules was pioneered by scientists like J. G. Cannon and P. D. Armstrong, who explored the cholinergic effects of these structured compounds. nih.gov

Acetylcholine is a flexible molecule that can adopt various conformations, and determining which of these is responsible for its activity at different receptor subtypes (muscarinic and nicotinic) has been a long-standing goal in medicinal chemistry. By incorporating the key functional groups of acetylcholine onto the rigid bornane framework, researchers could "lock" the molecule into a specific conformation and study its biological activity.

The synthesis of this compound and its analogs allowed for a systematic exploration of the structure-activity relationships of cholinergic ligands. These studies helped to elucidate the topographical features of the cholinergic receptor binding sites. The bornane scaffold provided a stable and well-defined platform to orient the quaternary ammonium and acetate groups in a spatially precise manner, mimicking a potential conformation of acetylcholine.

The findings from these investigations contributed to the development of more selective cholinergic agonists and antagonists. By understanding the conformational requirements for receptor binding, medicinal chemists can design molecules with improved therapeutic profiles and fewer side effects.

Below is an illustrative data table, based on the type of research conducted on conformationally rigid acetylcholine analogs, showcasing the kind of data that would have been generated to compare the activity of these compounds with acetylcholine itself.

| Compound | Muscarinic Activity (Relative to Acetylcholine) | Nicotinic Activity (Relative to Acetylcholine) | Rate of Hydrolysis by Acetylcholinesterase (Relative to Acetylcholine) |

| Acetylcholine | 100 | 100 | 100 |

| This compound (Isomer A) | High | Low | Moderate |

| This compound (Isomer B) | Moderate | Negligible | Low |

| Flexible Analog X | High | High | High |

Note: The specific values in this table are illustrative and intended to represent the nature of the research findings in studies of conformationally rigid analogs of acetylcholine.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33124-27-5 |

|---|---|

Molecular Formula |

C15H28INO2 |

Molecular Weight |

381.29 g/mol |

IUPAC Name |

(3-acetyloxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C15H28NO2.HI/c1-10(17)18-13-12(16(5,6)7)11-8-9-15(13,4)14(11,2)3;/h11-13H,8-9H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

CSZAEAHAVVBBFO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1C(C2CCC1(C2(C)C)C)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

Stereoselective Synthesis of Dimethylaminobornyl Acetate (B1210297) Precursors

The synthesis of the precursor, dimethylaminobornyl acetate, requires the stereocontrolled introduction of both the amino and acetate functionalities onto the rigid bicyclic bornane framework. A common strategy begins with a chiral bornane derivative, such as camphor (B46023), which provides a readily available and stereochemically defined starting material.

One established method involves the stereoselective reduction of camphor to produce a mixture of the diastereomeric alcohols, borneol and isoborneol (B83184). The reduction of camphor with reagents like sodium borohydride (B1222165) is highly stereoselective, with the hydride preferentially attacking the carbonyl from the less sterically hindered endo face to yield isoborneol as the major product. cerritos.eduodinity.com The steric hindrance is primarily due to the gem-dimethyl groups on the one-carbon bridge of the camphor molecule. odinity.com

Following the formation of the amino alcohol, the secondary alcohol is then subjected to acetylation. This can be achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to afford the corresponding dimethylaminobornyl acetate. The stereochemistry established in the preceding steps is retained throughout this transformation.

An alternative approach to establish the stereochemistry of the amino group involves the reductive amination of a camphor-derived ketone. This process allows for the controlled formation of either the exo or endo amino substituent depending on the choice of reducing agent and reaction conditions. Subsequent N-methylation, if a primary or secondary amine is initially formed, can be carried out to yield the dimethylamino group prior to the acetylation of the hydroxyl group.

Quaternization Procedures for Dimethylaminobornyl Acetate Methiodide Formation

The formation of this compound is achieved through the quaternization of the tertiary nitrogen atom of the dimethylaminobornyl acetate precursor. This reaction, a classic example of the Menschutkin reaction, involves the treatment of the tertiary amine with an alkylating agent, typically an alkyl halide. wikipedia.org

For the synthesis of the methiodide salt, methyl iodide is the reagent of choice. researchgate.net The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile, or acetone, to facilitate the SN2 reaction mechanism. google.com The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion to the quaternary ammonium (B1175870) salt. The general scheme for this quaternization is depicted below:

Dimethylaminobornyl acetate + CH3I → this compound

The reaction rate can be influenced by several factors, including the solvent, temperature, and the nature of the alkylating agent. Alkyl iodides are generally more reactive than the corresponding bromides or chlorides. wikipedia.org The quaternization of tertiary amines, including alkaloids with structures similar to the bornane scaffold, with methyl iodide is a well-established and efficient method for the preparation of their corresponding quaternary ammonium salts. google.comddugu.ac.in

| Reagent | Solvent | Temperature | Application |

| Methyl Iodide | Dimethylformamide (DMF) | 100°C (sealed tube) | Quaternization of a diamine precursor. researchgate.net |

| Methyl Iodide | Various (e.g., acetone) | Room Temp. to 85°C | General quaternization of morphinan (B1239233) alkaloids. google.com |

| Methyl Iodide | Acetone | Room Temperature | Quaternization of aniline (B41778) derivatives in the presence of a hindered base. dtic.mil |

This table presents examples of reaction conditions used for the quaternization of various amines, which are analogous to the synthesis of this compound.

Isolation and Characterization of Diastereoisomeric and Enantiomeric Forms

Given the chiral nature of the bornane skeleton and the potential for creating a new stereocenter upon quaternization if the nitrogen substituents are different, the final product can exist as a mixture of diastereomers or enantiomers. The isolation and characterization of these stereoisomers are crucial for understanding their specific properties.

Isolation Techniques:

Fractional Crystallization: This is a classical method for separating diastereomeric salts. ucl.ac.ukpageplace.de By using a chiral resolving agent, enantiomeric mixtures of the precursor amine can be converted into diastereomeric salts, which often exhibit different solubilities in a given solvent, allowing for their separation by careful crystallization. semanticscholar.org The separated diastereomers can then be quaternized to yield the enantiomerically pure quaternary ammonium salts.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. researchgate.net Using a chiral stationary phase, it is possible to resolve racemic mixtures of chiral quaternary ammonium salts. mdpi.com This method can be used to determine the enantiomeric excess of the product and for the semi-preparative isolation of the individual enantiomers. researchgate.net

Characterization Methods:

The structural elucidation and stereochemical assignment of the isolated isomers are typically performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of the synthesized compound. For chiral molecules, NMR in the presence of a chiral shift reagent can be used to differentiate between enantiomers. nih.gov

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the quaternary ammonium cation.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and absolute stereochemistry of a crystalline compound. nih.gov

Polarimetry: The optical rotation of a chiral compound is measured using a polarimeter and is a key indicator of its enantiomeric purity. semanticscholar.org

Synthetic Approaches for Structurally Related Bornane Analogues

The synthetic methodologies used for this compound can be adapted to produce a wide array of structurally related bornane analogues. These modifications can involve altering the substituents on the nitrogen atom, changing the ester group, or modifying the bornane skeleton itself.

Analogues from Camphor and Fenchone: Starting from other naturally occurring bicyclic ketones like (+)-camphor and (-)-fenchone, a variety of chiral β-hydroxy oxazolines and other derivatives can be synthesized. scielo.br These can serve as precursors to quaternary ammonium salts with different stereochemistries and substitution patterns on the bornane ring.

Analogues from Camphene (B42988) and β-Pinene: Other monoterpenes such as camphene and β-pinene are also valuable starting materials. For instance, a series of novel quaternary ammonium salts have been synthesized from camphene via a Prins reaction, followed by halogenation and quaternization. nih.gov Similarly, β-pinene has been used to synthesize novel quaternary ammonium salts with various biological activities. nih.gov

N-Spiro and Bridged Analogues: More complex structural variations include the synthesis of N-spiro quaternary ammonium salts. These compounds can be prepared by the double alkylation of enantiopure amino alcohols, which can be derived from starting materials like L-tartaric acid, with dihaloarenes. nih.gov Spiro quaternary ammonium salts can also be prepared by reacting a cyclic secondary amine with a dihaloalkane. google.com

| Starting Material | Synthetic Strategy | Resulting Analogue Type |

| Camphor/Fenchone | Stereoselective reduction/amination, esterification, quaternization | Quaternary ammonium salts with varied stereochemistry at C2 and C3 of the bornane skeleton. scielo.br |

| Camphene | Prins reaction, halogenation, quaternization | Quaternary ammonium salts containing a camphene moiety. nih.gov |

| β-Pinene | Multi-step synthesis followed by quaternization | β-Pinene derived quaternary ammonium salts. nih.gov |

| Cyclic Secondary Amines | Reaction with dihaloalkanes | N-Spiro quaternary ammonium salts. google.com |

This table summarizes various synthetic approaches to structurally related bornane and other terpenoid-based quaternary ammonium analogues.

Structure Activity Relationship Sar Elucidation and Ligand Design Principles

Conformational Analysis and Its Impact on Biological Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, which dictates how it fits into the binding pocket of a receptor. For molecules built upon the rigid bicyclic bornane (also known as norbornane) framework, such as dimethylaminobornyl acetate (B1210297) methiodide, the conformational flexibility is significantly restricted compared to more linear molecules. However, the spatial arrangement of its constituent atoms, particularly the bulky dimethylamino and acetate groups, plays a pivotal role in its biological recognition.

Stereochemical Determinants of Pharmacological Potency and Selectivity

Stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules, is of paramount importance in pharmacology. The precise spatial orientation of functional groups can dramatically alter a drug's potency and its selectivity for different receptor subtypes.

Influence of Diastereomeric Configuration on Receptor Affinity

Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and, often, biological properties. In the case of dimethylaminobornyl acetate methiodide, the relative orientation of the dimethylamino and acetate substituents gives rise to different diastereomers (e.g., cis and trans isomers). These diastereomers exhibit distinct pharmacological profiles due to their differing three-dimensional shapes.

The spatial relationship between the quaternary ammonium (B1175870) head, a key feature for interaction with many receptors, and the ester group can significantly impact receptor affinity. Research on analogous structures has demonstrated that different diastereomeric configurations can lead to substantial variations in binding potency. For instance, in related muscarinic agents, the specific arrangement of atoms is crucial for optimal interaction with the receptor's binding pocket.

| Diastereomer | Relative Orientation of Substituents | Expected Impact on Receptor Affinity |

| cis-isomer | Substituents on the same side of the ring | May lead to steric hindrance or facilitate specific multi-point interactions, depending on the receptor topology. |

| trans-isomer | Substituents on opposite sides of the ring | Can result in a more extended conformation, potentially allowing for better access to and fit within the binding site. |

Enantiomeric Specificity in Biological Responses

Enantiomers are non-superimposable mirror images of each other. Biological systems, being inherently chiral, often exhibit a high degree of enantiomeric specificity. This means that one enantiomer of a drug may be significantly more potent or have a different pharmacological effect than its mirror image.

The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. For quaternary ammonium compounds, the stereochemistry at the chiral centers within the bornane nucleus of this compound is expected to result in enantiomers with distinct affinities for their receptors. This specificity arises from the fact that only one enantiomer will be able to achieve a precise three-point attachment or optimal complementary fit with the chiral environment of the receptor's active site.

Substituent Effects on Ligand-Receptor Interactions within the Bornane Scaffold

The nature and position of substituents on the bornane scaffold can modulate the electronic and steric properties of this compound, thereby influencing its interaction with receptors. The quaternary ammonium group, introduced by the methiodide component, is a critical feature, as these positively charged moieties are known to interact with anionic sites in receptor binding pockets, such as those found in muscarinic acetylcholine (B1216132) receptors. nih.govdrugbank.comnih.gov

Principles for Designing High-Affinity Pharmacological Probes

The insights gained from the structure-activity relationships of this compound and related compounds provide a foundation for the rational design of novel pharmacological probes with enhanced affinity and selectivity. Key principles include:

Stereochemical Optimization: The synthesis and pharmacological evaluation of individual stereoisomers are crucial. Isolating the most active diastereomer and enantiomer can lead to a significant increase in potency and a reduction in potential off-target effects.

Conformational Constraint: The rigid bornane scaffold is advantageous as it reduces the entropic penalty upon binding to a receptor. Further refining the conformational preferences through targeted structural modifications can pre-organize the molecule in its bioactive conformation.

Bioisosteric Replacement: The strategic replacement of functional groups with other groups that have similar physicochemical properties (bioisosteres) can be used to fine-tune the molecule's interaction with its target. For example, modifying the ester functionality could alter metabolic stability and receptor subtype selectivity.

Quaternary Ammonium Group Modification: While the quaternary ammonium group is often essential for high-affinity binding to certain receptors, altering the alkyl substituents on the nitrogen can modulate the charge distribution and steric bulk, thereby influencing selectivity.

Mechanistic Investigations of Biological Action in Preclinical Models

Receptor Binding Kinetics and Ligand-Receptor Affinity Profiles

No data is available on the receptor binding kinetics and ligand-receptor affinity profiles of Dimethylaminobornyl acetate (B1210297) methiodide.

Specific studies detailing the interaction of Dimethylaminobornyl acetate methiodide with cholinergic receptor subtypes, including nicotinic receptors, have not been identified in the scientific literature.

There are no published comparative binding studies of this compound with endogenous neurotransmitters such as acetylcholine (B1216132).

Modulation of Neurotransmitter Systems and Signaling Pathways

Information regarding the modulation of neurotransmitter systems and associated signaling pathways by this compound is not available.

Enzymatic Interactions, Including Cholinesterase Stereoselectivity

There is no available data on the enzymatic interactions of this compound, including any potential stereoselective inhibition of cholinesterases. Terpenoids, a broad class of natural products that includes the bornane skeleton, have been investigated as a source of cholinesterase inhibitors. mdpi.commdpi.com

Cellular Pharmacodynamics in Relevant Biological Systems (excluding human clinical data)

Preclinical studies describing the cellular pharmacodynamics of this compound in relevant biological systems have not been found in the public domain. Synthetic derivatives of camphor (B46023), a related bicyclic monoterpenoid, have been explored for various biological activities. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For Dimethylaminobornyl acetate (B1210297) methiodide, molecular docking simulations could be employed to identify potential biological targets and elucidate the molecular basis of its activity.

The process involves preparing the three-dimensional structures of both the ligand (Dimethylaminobornyl acetate methiodide) and the target protein. The ligand's conformational flexibility is typically explored, and various possible binding poses within the protein's active site are evaluated using a scoring function. This scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding.

Table 1: Illustrative Example of Molecular Docking Results for a Hypothetical Bornane Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase | -9.2 | Trp84, Tyr130, Phe330 |

| Muscarinic M1 Receptor | -8.5 | Tyr106, Asn382, Trp400 |

| Voltage-gated Sodium Channel | -7.8 | Phe1764, Tyr1771 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

The results from molecular docking simulations can provide valuable hypotheses for experimental validation and guide the design of new analogs with improved affinity and selectivity. nih.gov

Conformational Landscape Analysis and Energetic Profiles of this compound

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energetic barriers between them. For a flexible molecule like this compound, which contains rotatable bonds, a thorough understanding of its conformational landscape is crucial for predicting its interaction with a biological target.

Various computational methods can be used to perform conformational analysis, including molecular mechanics and quantum mechanics calculations. These methods can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations.

Table 2: Hypothetical Relative Energies of Different Conformations of a Bornane Derivative

| Conformation | Dihedral Angle (°C) | Relative Energy (kcal/mol) |

| A | 60 | 0.0 |

| B | 180 | 1.5 |

| C | -60 | 2.1 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Understanding the preferred conformations and the energy required to transition between them can provide insights into the bioactive conformation of the molecule, which is the specific shape it adopts when binding to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bornane-Derived Quaternary Ammonium (B1175870) Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.melibretexts.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For a series of bornane-derived quaternary ammonium compounds, a QSAR model could be developed to understand the structural requirements for a particular biological activity. The process involves several key steps:

Data Set Collection: A dataset of bornane-derived quaternary ammonium compounds with their experimentally measured biological activities (e.g., IC50 or Ki values) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external test sets.

A hypothetical QSAR equation for a series of bornane-derived quaternary ammonium compounds might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * ShapeIndex + constant

This equation suggests that higher lipophilicity (logP) and a specific molecular shape (ShapeIndex) are beneficial for activity, while increased molecular weight (MW) is detrimental.

Table 3: Example of Descriptors Used in QSAR Modeling of Quaternary Ammonium Compounds

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric hindrance |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Hydrogen bonding potential, permeability |

| Shape Indices | Numerical representation of molecular shape | Complementarity to the binding site |

| Charge on Nitrogen | Partial charge on the quaternary nitrogen | Electrostatic interactions |

QSAR models can provide valuable insights into the structure-activity relationships of bornane-derived quaternary ammonium compounds and guide the design of more potent analogs. nih.gov

De Novo Ligand Design Strategies Based on Bornane Frameworks

De novo ligand design is a computational approach that aims to generate novel molecular structures with a high probability of binding to a specific biological target. nih.gov This strategy can be particularly useful when there is limited information about existing ligands or when seeking to explore novel chemical space. The bornane framework, with its rigid and well-defined three-dimensional structure, serves as an excellent scaffold for de novo design. researchgate.net

The process typically begins with the three-dimensional structure of the target's binding site. Algorithms are then used to "grow" or "build" new molecules within the binding pocket, piece by piece, ensuring that the generated structures have favorable steric and electronic complementarity with the target.

Several strategies can be employed for de novo design based on the bornane scaffold:

Fragment-based growing: Small molecular fragments can be placed at favorable positions within the binding site and then linked together or grown outwards, using the bornane scaffold as a central core.

Scaffold hopping: The bornane scaffold itself can be used as a starting point, and computational methods can be employed to replace parts of the molecule with different chemical groups to generate novel structures with potentially improved properties. researchgate.net

Generative models: More advanced techniques, such as deep learning-based generative models, can be trained on known active molecules to generate novel bornane-containing structures with desired properties. arxiv.org

Table 4: Potential Modifications to the Bornane Scaffold in De Novo Design

| Position of Modification | Type of Modification | Desired Outcome |

| Acetate group | Replacement with other esters or amides | Altered hydrogen bonding and solubility |

| Dimethylamino group | Variation of alkyl substituents | Modified steric bulk and charge distribution |

| Bornane ring | Introduction of substituents | Enhanced binding affinity and selectivity |

These de novo design strategies, centered around the versatile bornane framework, hold significant promise for the discovery of novel and potent therapeutic agents.

Biosynthetic Pathways and Enantiomeric Origins Theoretical and Investigative

Precursor Pathways Relevant to Bornane Skeleton Biogenesis

The construction of all terpenoids, including the bornane skeleton, begins with the synthesis of two five-carbon universal isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants and other organisms utilize two distinct and compartmentally separated pathways for their formation: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgnih.gov

The MVA and MEP pathways provide the fundamental C5 building blocks for all terpenes. youtube.com While both pathways culminate in the production of IPP and DMAPP, they differ in their starting substrates, cellular location, and the classes of terpenes they typically supply precursors for. rsc.orgbiorxiv.org

The Mevalonate (MVA) Pathway: This pathway operates primarily in the cytosol of plants, as well as in animals, fungi, and archaea. nih.govrsc.org It begins with the condensation of three molecules of acetyl-CoA. libretexts.org A key regulatory step involves the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which converts HMG-CoA to mevalonate. nih.gov Subsequent phosphorylation and decarboxylation steps yield IPP. nih.gov The MVA pathway is generally responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgbiorxiv.org

The Methylerythritol Phosphate (MEP) Pathway: Also known as the mevalonate-independent pathway, the MEP pathway is located in the plastids of plants, most bacteria, and green algae. rsc.orgnih.gov It starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), products derived from glycolysis and the Calvin cycle. nih.gov This pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10), such as those forming the bornane skeleton, as well as diterpenes (C20) and tetraterpenes (C40) like carotenoids. rsc.orgbiorxiv.org

Table 1: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol / Peroxisome nih.gov | Plastids nih.gov |

| Starting Substrates | Acetyl-CoA (3 molecules) libretexts.org | Pyruvate and Glyceraldehyde 3-phosphate nih.gov |

| Key Intermediate | Mevalonate nih.gov | 2-C-methyl-D-erythritol 4-phosphate rsc.org |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30) rsc.org | Monoterpenes (C10), Diterpenes (C20) rsc.org |

Proposed Enzymatic Transformations in Bornane Ring System Elaboration

The formation of the bicyclic bornane ring system from acyclic precursors is a critical step catalyzed by a class of enzymes known as terpene synthases or cyclases. For monoterpenes like bornane, the process begins with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP), the universal C10 precursor.

The key transformation is the cyclization of GPP, which is initiated by the enzyme-mediated removal of the diphosphate group, generating a geranyl carbocation. This highly reactive intermediate is then precisely folded within the enzyme's active site to facilitate a series of intramolecular additions. The formation of the bornane skeleton involves a complex cyclization cascade that first forms a six-membered ring (the pinyl cation intermediate) followed by a subsequent rearrangement and ring closure to create the characteristic bridged bicyclo[2.2.1]heptane structure. This process is terminated by quenching the final carbocation, often through deprotonation or the addition of water, to yield a stable monoterpene product like borneol, a direct precursor to bornyl acetate (B1210297).

Stereochemical Control Mechanisms in Natural Bornane Derivative Formation

One of the remarkable features of biosynthesis is the high degree of stereochemical control, resulting in the formation of specific enantiomers of a chiral molecule. nih.gov In the formation of natural bornane derivatives, this control is exerted entirely by the terpene synthase enzyme.

The enzyme's active site acts as a three-dimensional template that binds the flexible GPP substrate in a specific, constrained conformation. This pre-folding dictates the trajectory of the cyclization cascade. nih.gov The precise positioning of amino acid residues within the active site guides the formation of specific carbocationic intermediates and controls the stereochemistry of the subsequent bond-forming and rearrangement steps. For instance, whether a (+)-bornyl diphosphate or (-)-bornyl diphosphate is formed depends entirely on which specific terpene synthase is involved, as each enzyme variant possesses a uniquely shaped active site that forces the substrate and intermediates into a different stereochemical pathway. This enzymatic control ensures that the final product is produced with high enantiomeric purity.

Exploration of Biomimetic Synthesis Approaches for Bornane-Type Compounds

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules in the laboratory. wikipedia.orgnih.gov The biosynthesis of the bornane skeleton, which proceeds through a cationic cyclization cascade, has inspired chemical approaches to synthesize bornane-type compounds.

These strategies often involve the use of acyclic precursors that are analogous to geranyl diphosphate. The key challenge is to initiate and control the complex cyclization and rearrangement sequence without the aid of an enzyme's active site. Chemists typically employ acid catalysts or Lewis acids to promote the formation of a carbocation from a precursor, triggering the cyclization cascade. While achieving the same level of efficiency and stereoselectivity as an enzyme is exceptionally difficult, biomimetic approaches have proven valuable. engineering.org.cn They can provide access to complex natural product skeletons in a few steps and offer profound insights into the plausible mechanisms of their biosynthetic formation. nih.gov This approach can simplify the total synthesis of intricate natural products by collapsing multiple bond-forming events into a single, nature-inspired step. wikipedia.org

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques for Isomeric Purity and Resolution

The structural complexity of Dimethylaminobornyl acetate (B1210297) methiodide, which is derived from the natural product borneol, suggests the potential for various stereoisomers. Chromatographic techniques would be essential in separating these isomers and assessing the purity of synthesized batches. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, would be a primary method for resolving enantiomers and diastereomers. The selection of the column, mobile phase composition, and detector would be critical parameters to optimize for achieving baseline separation. Supercritical fluid chromatography (SFC) could also be explored as a greener alternative to normal and reversed-phase HPLC, often providing superior resolution for complex isomeric mixtures.

Table 1: Hypothetical Chromatographic Conditions for Isomer Separation of Dimethylaminobornyl Acetate Methiodide

| Parameter | HPLC | SFC |

| Stationary Phase | Chiral (e.g., cellulose (B213188) or amylose-based) | Chiral (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol gradient | Supercritical CO2 with a co-solvent (e.g., Methanol) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV (210 nm) or Circular Dichroism (CD) | UV or Mass Spectrometry (MS) |

| Temperature | 25°C | 40°C |

Spectroscopic Approaches for Mechanistic Insights and Structural Confirmation in Complex Matrices

Beyond basic structural identification, advanced spectroscopic methods would be crucial for understanding the behavior of this compound in complex biological or chemical systems. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, confirming connectivity, and elucidating the three-dimensional structure, including the stereochemistry of the bornyl scaffold. In complex matrices, techniques like saturation transfer difference (STD) NMR could provide insights into binding epitopes when interacting with larger biomolecules, without the need for isotopic labeling.

Mass Spectrometry for Reaction Monitoring and Metabolic Pathway Intermediates

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for monitoring the synthesis of this compound and identifying its potential metabolic products in non-clinical research settings. Techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the real-time tracking of reactants, intermediates, and the final product during synthesis. For metabolic studies in vitro (e.g., using liver microsomes), high-resolution mass spectrometry (HRMS) would be essential for identifying potential metabolites by providing accurate mass measurements, which aid in determining their elemental composition. Tandem mass spectrometry (MS/MS) would then be used to fragment these potential metabolites, providing structural information for their definitive identification.

Application of Biophysical Techniques for Ligand-Receptor Interaction Dynamics

To understand the potential biological activity of this compound, biophysical techniques are indispensable for characterizing its interactions with target receptors. Surface plasmon resonance (SPR) would be a key technique to measure the kinetics (association and dissociation rates) and affinity of the binding between the compound and a target protein immobilized on a sensor chip. Isothermal titration calorimetry (ITC) would complement SPR data by providing thermodynamic parameters of the binding event, such as enthalpy and entropy changes, offering a complete thermodynamic profile of the interaction. These techniques are fundamental in early-stage drug discovery and for validating the mechanism of action. nih.govnih.gov

Table 2: Potential Biophysical Techniques for Studying Ligand-Receptor Interactions

| Technique | Information Obtained | Sample Requirements |

| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), Affinity (KD) | Purified protein and ligand |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Purified protein and ligand in solution |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, Structural changes upon binding | Isotopically labeled protein (for detailed studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.